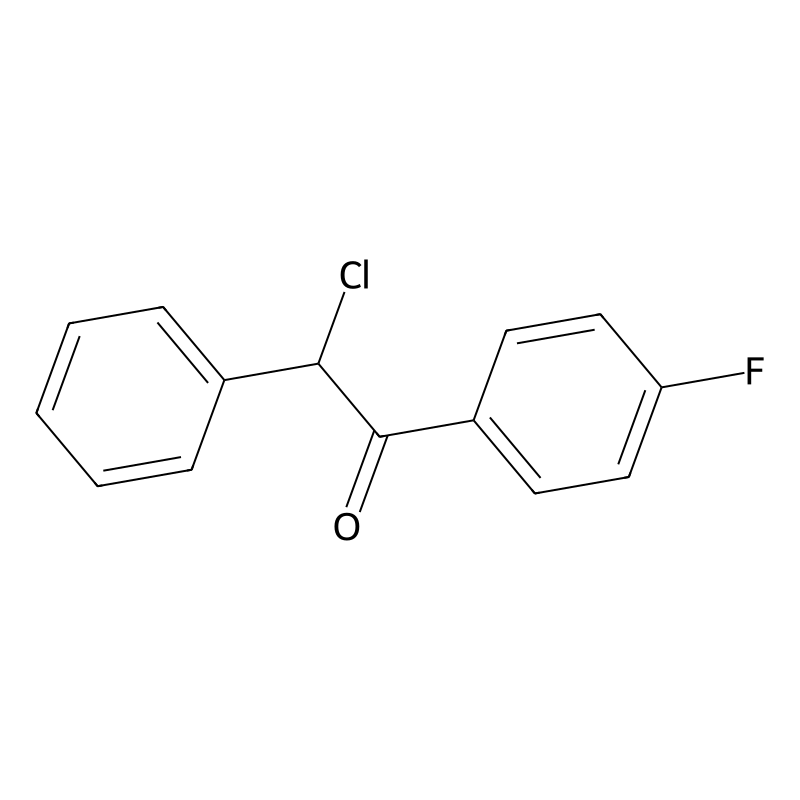2-Chloro-1-(4-fluorophenyl)-2-phenylethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloro-1-(4-fluorophenyl)-2-phenylethanone, with the molecular formula C₁₄H₁₀ClFO and a molecular weight of 248.68 g/mol, is a chemical compound classified as a ketone. It is recognized for its structural features, including a chloro group and a fluorophenyl substituent, which contribute to its unique chemical properties. The compound is often utilized as an intermediate in the synthesis of various pharmaceutical agents and other organic compounds .
- Nucleophilic Addition: The carbonyl group in 2-chloro-1-(4-fluorophenyl)-2-phenylethanone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
- Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Halogenation: The presence of the chloro substituent allows for further halogenation reactions under appropriate conditions.
Research indicates that 2-chloro-1-(4-fluorophenyl)-2-phenylethanone exhibits potential biological activity. It has been studied for its role as an intermediate in synthesizing compounds with anti-inflammatory and analgesic properties. Additionally, studies have shown that related compounds may possess antimicrobial and antifungal activities, suggesting potential applications in medicine .
The synthesis of 2-chloro-1-(4-fluorophenyl)-2-phenylethanone typically involves the following steps:
- Reagents: Fluorobenzene and aluminum trichloride are used as key reagents.
- Procedure:
- In a three-necked flask, 150 g of fluorobenzene and 33 g of aluminum trichloride are combined.
- The reaction mixture is cooled to 0 °C before adding a precursor compound dropwise.
- After the addition, the mixture is heated to 80 °C for four hours.
- The reaction is quenched by adding hydrochloric acid, followed by extraction and purification steps to yield the final product with an approximate yield of 85% .
2-Chloro-1-(4-fluorophenyl)-2-phenylethanone has several applications:
- Pharmaceutical Intermediates: It serves as a crucial intermediate in synthesizing various pharmaceuticals.
- Material Science: Its derivatives are explored for use in liquid crystal technology due to their electrooptical properties.
- Research: Used in studies investigating molecular structures and vibrational characteristics, contributing to advancements in material science and medicinal chemistry.
Interaction studies have focused on the compound's behavior in biological systems and its reactivity with various nucleophiles. These studies help elucidate its potential therapeutic effects and inform the development of new drugs. Research has shown that similar compounds exhibit varying degrees of biological activity depending on their substituents, highlighting the importance of structural modifications .
Several compounds share structural similarities with 2-chloro-1-(4-fluorophenyl)-2-phenylethanone. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloroacetophenone | Contains a chloro group and acetophenone base | Simpler structure; lacks fluorine |
| 4-Fluorophenylacetone | Fluorine on phenyl ring | No chlorine substituent |
| 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | Bromine instead of chlorine | Different halogen; potential reactivity |
| 2-Chloro-4'-fluoroacetophenone | Similar ketonic structure | Different positional substitution |
The presence of both chlorine and fluorine in 2-chloro-1-(4-fluorophenyl)-2-phenylethanone contributes to its unique reactivity profile compared to these similar compounds, making it particularly valuable in synthetic organic chemistry and pharmaceutical applications .








